Dimethyl shelloate

Description

While "Dimethyl shelloate" is absent from the sources, the evidence highlights:

- Dimethyl sulfide (DMS): A volatile organosulfur compound critical in atmospheric chemistry, influencing climate via sulfate aerosol formation .

- Dimethoate: An organophosphate insecticide used in agricultural flood-spraying applications, with strict protocols for preparation and safety .

- Dimethyl dichlorosilane: A reactive silane compound used in industrial processes, requiring stringent protective measures due to its corrosive and toxic nature .

These compounds differ significantly in structure, applications, and environmental roles, making direct comparisons challenging without data on "this compound."

Properties

CAS No. |

98818-77-0 |

|---|---|

Molecular Formula |

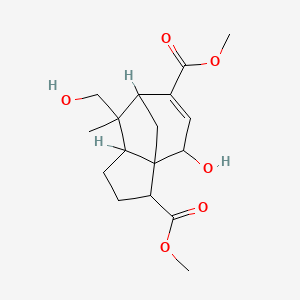

C17H24O6 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

dimethyl 10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylate |

InChI |

InChI=1S/C17H24O6/c1-16(8-18)11-7-17(13(19)6-9(11)14(20)22-2)10(15(21)23-3)4-5-12(16)17/h6,10-13,18-19H,4-5,7-8H2,1-3H3 |

InChI Key |

RPRKMIRJBCDBPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC(C23CC1C(=CC3O)C(=O)OC)C(=O)OC)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl shelloate typically involves the esterification of shellolic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethyl shelloate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Dimethyl shelloate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl shelloate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Comparisons of Dimethyl Compounds from the Evidence

Table 1: Structural and Functional Differences

Recommendations for Future Research

To address the lack of data on "Dimethyl shelloate":

Expand literature review: Investigate patents, niche journals, or non-English sources for mentions of "shelloate" derivatives.

Comparative modeling : If structural data becomes available, computational studies could compare reactivity, toxicity, or environmental behavior with DMS, dimethoate, or silanes.

Q & A

Q. What are the standard protocols for synthesizing Dimethyl Shelloate in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification reactions under controlled conditions. Key steps include:

- Reagent Preparation : Use high-purity starting materials (e.g., shellolic acid and methanol) with acid catalysts (e.g., sulfuric acid) .

- Reaction Optimization : Monitor temperature (60–80°C) and reaction time (4–6 hours) to maximize yield .

- Purification : Employ fractional distillation or column chromatography to isolate this compound from byproducts .

- Characterization : Validate purity via NMR (¹H/¹³C) and HPLC (>98% purity threshold) .

Reference: Experimental protocols in synthetic organic chemistry .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer : A multi-technique approach ensures accuracy:

- HPLC : Quantifies purity using C18 columns, isocratic elution (acetonitrile/water), and UV detection (λ = 254 nm) .

- GC-MS : Identifies volatile impurities; optimal for thermal stability assessment (column: DB-5MS, He carrier gas) .

- NMR Spectroscopy : Confirms structural integrity (e.g., ester carbonyl signals at ~170 ppm in ¹³C NMR) .

Reference: Analytical chemistry best practices .

Q. What safety protocols are essential when handling this compound in laboratory environments?

- Methodological Answer : Follow OSHA-compliant guidelines:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and solvent evaporation steps .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent environmental release .

Reference: Laboratory safety standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound across studies?

- Methodological Answer : Address contradictions through:

- Comparative Analysis : Replicate experiments under standardized conditions (e.g., fixed temperature/pH) .

- Meta-Analysis : Statistically aggregate data from peer-reviewed studies to identify outliers .

- Advanced Characterization : Use hyphenated techniques (e.g., LC-MS/MS) to detect trace impurities affecting properties .

Reference: Data validation frameworks .

Q. What experimental design considerations are critical when studying solvent effects on this compound in organic reactions?

- Methodological Answer : Key factors include:

- Solvent Polarity : Test aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents to assess reactivity trends .

- Control Experiments : Compare reaction rates with/without this compound to isolate solvent-specific effects .

- Kinetic Profiling : Use pseudo-first-order kinetics under inert atmospheres to minimize oxidation artifacts .

Reference: Reaction mechanism studies .

Q. How should researchers develop a validated HPLC method for quantifying this compound degradation products?

- Methodological Answer : Follow ICH Q2(R1) validation guidelines:

Q. What statistical approaches are appropriate for analyzing time-dependent decomposition kinetics of this compound?

- Methodological Answer : Apply non-linear regression models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.